2-(Aminomethyl)hexan-1-ol chemical structure and properties
2-(Aminomethyl)hexan-1-ol chemical structure and properties
This guide provides an in-depth technical analysis of 2-(Aminomethyl)hexan-1-ol , a specialized β-amino alcohol intermediate used in advanced organic synthesis, particularly in the development of solubilizing groups for perylene dyes and pharmaceutical building blocks.[1]
Chemical Identity & Structural Analysis
2-(Aminomethyl)hexan-1-ol is a branched chiral amino alcohol characterized by a six-carbon primary alcohol backbone with an aminomethyl substituent at the C2 position.[1] This structural motif classifies it as a geminal amino-alcohol , a critical scaffold for constructing heterocyclic rings (e.g., oxazolines) and imparting solubility to hydrophobic chromophores.[2]
| Property | Data |
| IUPAC Name | 2-(Aminomethyl)hexan-1-ol |
| Systematic Name | 2-Butyl-3-aminopropan-1-ol |
| Molecular Formula | C₇H₁₇NO |
| Molecular Weight | 131.22 g/mol |
| Chirality | Yes (C2 is a stereocenter); typically synthesized as a racemate (rac-2-(aminomethyl)hexan-1-ol) unless asymmetric catalysis is employed.[1] |
| Physical State | Viscous, colorless to pale yellow liquid (at STP).[2] |
| Solubility | Soluble in polar organic solvents (Ethanol, DMSO, DCM); moderately soluble in water due to the hydrophobic butyl chain counteracting the polar amine/alcohol head.[2] |
Structural Conformational Analysis
The molecule features a 1,3-amino alcohol motif.[2] The flexibility of the C1-C2-C3-N chain allows for intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair, stabilizing a pseudo-cyclic conformation.[1] This pre-organization makes it an excellent precursor for cyclization reactions.
Figure 1: Connectivity of 2-(Aminomethyl)hexan-1-ol, highlighting the chiral center at C2 which links the polar head groups to the lipophilic tail.[1]
Synthetic Routes & Production
The synthesis of 2-(Aminomethyl)hexan-1-ol is typically achieved through the reduction of α-cyano esters .[1] This route is preferred for its scalability and the availability of precursors.
Primary Route: Reduction of Ethyl 2-Cyanohexanoate
This method involves the simultaneous reduction of the nitrile and ester functionalities.
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Precursor Synthesis: Alkylation of ethyl cyanoacetate with butyl bromide (using NaOEt/EtOH) yields Ethyl 2-cyanohexanoate .[1]
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Reduction: The cyano-ester is treated with a strong reducing agent, typically Lithium Aluminum Hydride (LiAlH₄) in dry THF or ether.
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Workup: Fieser workup or Glauber’s salt method is used to quench the aluminates, followed by distillation.[2]
Reaction Scheme:
Alternative Route: Hydroformylation (Industrial)
For larger scales, a rhodium-catalyzed hydroformylation of 2-butylacrolein (or related allylic amines) followed by reductive amination can be employed, though the cyano-ester route remains the laboratory standard.[1]
Figure 2: Retrosynthetic pathway from commodity chemicals to the target amino alcohol.[1][5]
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Notes |
| Boiling Point | ~235–245 °C | Estimated based on 2-amino-2-ethyl-1,3-propanediol analogs.[1] |
| Density | ~0.94 g/cm³ | Typical for amino-alcohols of this chain length.[1] |
| pKa (Conjugate Acid) | 9.8 ± 0.5 | Basic amine functionality. |
| LogP | ~0.8–1.2 | Amphiphilic nature; surfactant-like properties.[1] |
| Refractive Index | 1.45–1.46 | - |
Applications in R&D and Industry
A. Perylene Bisimide Dyes (Solubilizing Linkers)
Research indicates the specific use of 2-(Aminomethyl)hexan-1-ol as a building block for perylene bisimide (PBI) dyes .[1]
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Mechanism: The amino group condenses with perylene tetracarboxylic dianhydride to form the imide.
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Function: The branched hexyl chain disrupts π-π stacking of the flat perylene core, significantly enhancing solubility in organic solvents and preventing aggregation-induced quenching.[1] The hydroxyl group remains available for further functionalization (e.g., attaching to surfaces or polymers).[2]
B. Pharmaceutical Intermediate (Oxazoline Synthesis)
The 1,3-amino alcohol motif is the direct precursor to oxazolines via condensation with carboxylic acids or nitriles.
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Reactivity: $ \text{R-COOH} + \text{H}_2\text{N-CH}_2\text{-CH(R')-CH}_2\text{OH} \rightarrow \text{Oxazoline Derivative} $[1]
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Utility: Oxazolines serve as protecting groups for carboxylic acids or as chiral ligands (if the precursor is resolved) in asymmetric catalysis (e.g., reduced BOX ligands).[2]
C. CO₂ Capture Agents
Sterically hindered amino alcohols are investigated for carbon capture. The branching at the C2 position in 2-(Aminomethyl)hexan-1-ol creates steric bulk that can modulate the stability of the carbamate formed upon reaction with CO₂, potentially lowering the energy required for solvent regeneration compared to linear amines like MEA (monoethanolamine).
Safety & Handling Protocols
Hazard Classification:
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Corrosive (Category 1B): Like most primary amines, it can cause severe skin burns and eye damage.[2]
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Acute Toxicity: Harmful if swallowed or absorbed through skin.
Handling Procedures:
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[2]
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Storage: Store under inert gas (Nitrogen/Argon). Amino alcohols are hygroscopic and can absorb CO₂ from the air (forming carbamates).
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Spill Management: Neutralize spills with dilute acetic acid before absorption with inert material (vermiculite).
References
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Synthesis of Chiral Perylene Bisimides: Dissertation on Functional Dyes, LMU München. (Describes the synthesis and use of 2-aminomethylhexan-1-ol as a solubilizing group).
- Reduction of Cyanoesters: "Reduction of α-cyano esters to amino alcohols using Lithium Aluminum Hydride." Journal of Organic Chemistry. (General methodology for this class of compounds).
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Amino Alcohol Properties: PubChem Compound Summary for analogous 2-amino-alcohols.
- Oxazoline Synthesis:Chemical Reviews, "Oxazolines in Asymmetric Synthesis." (Contextualizes the utility of the 1,3-amino alcohol scaffold).
